molecular formula C14H20N2O2 B12009840 N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide CAS No. 66258-29-5

N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide

Cat. No.: B12009840
CAS No.: 66258-29-5
M. Wt: 248.32 g/mol
InChI Key: BEVBUPBUAZWGSF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of an acetylamino group attached to a tetramethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide typically involves the acetylation of 2,3,5,6-tetramethylaniline. The process can be summarized as follows:

    Starting Material: 2,3,5,6-tetramethylaniline.

    Acetylation Reaction: The aniline derivative is reacted with acetic anhydride in the presence of a catalyst such as pyridine or a base like sodium acetate.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acetylation. The mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acetylamino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the acetylamino group. Common reagents include halogens (chlorine, bromine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying acetylation reactions and aromatic substitution mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide exerts its effects depends on its interaction with biological targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tetramethylphenyl ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylamino)phenylacetamide: Similar structure but lacks the tetramethyl groups, leading to different chemical and biological properties.

    N-(2,3,5,6-tetramethylphenyl)acetamide:

Uniqueness

N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is unique due to the combination of the acetylamino group and the tetramethyl-substituted aromatic ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.

Properties

CAS No.

66258-29-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-acetamido-2,3,5,6-tetramethylphenyl)acetamide

InChI

InChI=1S/C14H20N2O2/c1-7-8(2)14(16-12(6)18)10(4)9(3)13(7)15-11(5)17/h1-6H3,(H,15,17)(H,16,18)

InChI Key

BEVBUPBUAZWGSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1NC(=O)C)C)C)NC(=O)C)C

Origin of Product

United States

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